molecular formula C25H27N3O2S B1667787 ブレキシピプラゾール CAS No. 913611-97-9

ブレキシピプラゾール

カタログ番号 B1667787
CAS番号: 913611-97-9
分子量: 433.6 g/mol
InChIキー: ZKIAIYBUSXZPLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brexpiprazole is an antipsychotic medication used to treat mental conditions, including depression and schizophrenia . It works in the brain to change how certain chemicals affect patients .


Synthesis Analysis

Brexpiprazole has been synthesized via a concise and convergent route, which involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments .


Molecular Structure Analysis

Brexpiprazole has a molecular formula of C25H27N3O2S and a molecular weight of 433.57 .


Chemical Reactions Analysis

Forced degradation studies have been carried out on Brexpiprazole API under various stress conditions like acidic hydrolysis, basic hydrolysis, oxidative degradation, thermal degradation, photolytic degradation .


Physical And Chemical Properties Analysis

Brexpiprazole is a quinol derivative, its structure very much resembles that of aripiprazole. Compared to aripiprazole, brexpiprazole has an additional thiophene ring .

In Vivo

Brexpiprazole has been investigated in a number of animal models to evaluate its pharmacological effects. In vivo studies have shown that brexpiprazole has a high affinity for the serotonin 5-HT1A receptor and a moderate affinity for the dopamine D2 receptor. Brexpiprazole has been shown to have a dose-dependent effect on locomotor activity and stereotypy in rats, as well as to reduce anxiety-like behavior in mice.

In Vitro

In vitro studies have shown that brexpiprazole has a high affinity for the serotonin 5-HT1A receptor and a moderate affinity for the dopamine D2 receptor. Brexpiprazole has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. In addition, brexpiprazole has been shown to modulate the activity of glutamate receptors in vitro.

作用機序

Target of Action

Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

Brexpiprazole’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, brexpiprazole acts as an antagonist , blocking the action of natural neurotransmitters .

Biochemical Pathways

It’s known that brexpiprazole modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, brexpiprazole has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .

Pharmacokinetics

Brexpiprazole is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . Brexpiprazole undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of brexpiprazole’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .

生物活性

Brexpiprazole has been shown to have a number of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. Brexpiprazole has been shown to reduce anxiety-like behavior in mice and to reduce locomotor activity and stereotypy in rats. In addition, brexpiprazole has been shown to reduce the symptoms of schizophrenia in clinical trials.
Biochemical and Physiological Effects
Brexpiprazole has been shown to modulate the activity of the serotonin 5-HT1A receptor and the dopamine D2 receptor. Brexpiprazole has also been shown to modulate the activity of glutamate receptors and to inhibit the reuptake of serotonin, norepinephrine, and dopamine in rat brain synaptosomes. In addition, brexpiprazole has been shown to reduce anxiety-like behavior in mice and to reduce locomotor activity and stereotypy in rats.

実験室実験の利点と制限

The use of brexpiprazole in laboratory experiments provides a number of advantages and limitations. The major advantage of using brexpiprazole in laboratory experiments is that it is a novel antipsychotic medication that has been approved by the FDA for the treatment of schizophrenia and bipolar disorder. This makes it an ideal agent for studying the pharmacological effects of antipsychotics. However, there are some limitations to using brexpiprazole in laboratory experiments. Brexpiprazole is a potent drug and can cause side effects, such as sedation and weight gain, when used in high doses. In addition, brexpiprazole can interact with other medications, so it is important to be aware of any potential drug interactions when using brexpiprazole in laboratory experiments.

将来の方向性

Future research on brexpiprazole should focus on further exploring its mechanism of action, as well as its potential therapeutic applications. Additionally, research should focus on the long-term safety and efficacy of brexpiprazole in the treatment of schizophrenia and bipolar disorder. Additionally, research should focus on the potential for brexpiprazole to be used in combination with other medications to treat psychiatric disorders. Finally, research should focus on the potential for brexpiprazole to be used in the treatment of other psychiatric conditions, such as anxiety, depression, and addiction.

科学的研究の応用

統合失調症の治療

ブレキシピプラゾールは統合失調症の治療に使用されます . これは、5-HT1A セロトニン受容体、D2 ドパミン受容体における部分的アゴニストとして作用し、5-HT2A セロトニン受容体、α2、α1 ノルアドレナリン受容体におけるアンタゴニストとして作用します .

主要な抑うつ障害の治療

ブレキシピプラゾールは、主要な抑うつ障害の追加療法として使用されます . そのユニークな薬理作用は、これらの障害の症状を管理するのに役立ちます .

不純物の存在下での定量化

不純物の存在下でのブレキシピプラゾールの定量化のために、品質に基づく設計 (QbD) に基づいた UPLC 法が開発されました . この方法は、薬物の品質と安全性を確保するのに役立ちます .

in vitro 溶解への適用

前述の UPLC 法は、in vitro 溶解研究にも適用されてきました . これは、薬物がどのように溶解し、体内に吸収されるかを理解するのに役立ちます .

気分障害の治療

ブレキシピプラゾールは、薬剤耐性うつ病を含む気分障害の治療の有効性を高める可能性を示しています . そのユニークな薬力学的および薬物動態的プロファイルがこの可能性に貢献しています .

小児患者への使用

統合失調症の小児患者におけるブレキシピプラゾールの使用に関する研究が進められています . これは、この薬から恩恵を受ける可能性のある患者の範囲を拡大する可能性があります .

併存する物質使用障害

ブレキシピプラゾールは、統合失調症スペクトラム障害と併存する物質使用障害を持つ被験者における有効性について調査されています . これは、統合失調症の患者における物質使用障害の有病率が高いことを考えると、重要な研究分野です .

薬物動態研究

ブレキシピプラゾールは、さまざまな薬物動態研究に関与しています . これらの研究は、薬物が体内でどのように吸収、分布、代謝、排泄されるかを理解するのに役立ちます .

Safety and Hazards

Brexpiprazole is not approved for use in older adults with dementia-related psychosis. Some young people have thoughts about suicide when first taking this medicine. Stay alert to changes in your mood or symptoms. Report any new or worsening symptoms to your doctor . It is also advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye .

特性

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238527
Record name Brexpiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors.
Record name Brexpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

913611-97-9
Record name Brexpiprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913611-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brexpiprazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brexpiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brexpiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BREXPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9.0 g of 7-(4-chlorobutoxy)-1H-quinolin-2-one, 10 g of 1-benzo[b]thiophene-4-yl-piperazine hydrochloride, 14 g of potassium carbonate, 6 g of sodium iodide and 90 ml of dimethylformamide was stirred for 2 hours at 80° C. Water was added to the reaction solution and precipitated crystals were separated by filtration. The crystals were dissolved in a mixed solvent of dichloromethane and methanol, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:3). Recrystallized from ethanol, 13.6 g of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy-]-1H-quinolin-2-one in the form of a white powder was obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brexpiprazole
Reactant of Route 2
Reactant of Route 2
Brexpiprazole
Reactant of Route 3
Reactant of Route 3
Brexpiprazole
Reactant of Route 4
Reactant of Route 4
Brexpiprazole
Reactant of Route 5
Brexpiprazole
Reactant of Route 6
Brexpiprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。